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Introduction to Thioridazine Chirality and
Stereochemical Significance

Thioridazine is a phenothiazine derivative that has been used clinically as an antipsychotic agent for
decades, but its complex chiral properties have garnered significant research interest beyond its neurological
applications. The molecular structure of thioridazine contains a single chiral center at the piperidine ring,
resulting in two distinct enantiomeric forms: the dextrorotatory (+)-form and the levorotatory (-)-form.
These enantiomers are typically administered clinically as a racemic mixture (approximately 50:50 ratio of
both forms), but evidence suggests they exhibit differential biological activities, pharmacokinetic properties,
and toxicity profiles. The stereochemistry of thioridazine is not merely a chemical curiosity but represents a
critical factor influencing its receptor binding affinity, tissue distribution, and therapeutic efficacy across

various biological contexts [1] [2].

The significance of thioridazine's chirality extends to its metabolism, as the enantiomers are processed
differently by cytochrome P450 enzymes, particularly CYP2DG6, resulting in distinct metabolic profiles. The
primary metabolites include mesoridazine and sulforidazine, which themselves possess biological activity
and chiral centers. Understanding the stereoselective properties of thioridazine and its metabolites is

essential for drug development, particularly as researchers explore drug repurposing opportunities for this
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compound in antimicrobial and anticancer applications [2]. This whitepaper provides a comprehensive
technical analysis of the biological activities associated with thioridazine enantiomers, with specific
emphasis on quantitative comparisons, molecular mechanisms, and experimental approaches for studying

these chiral compounds.

Comparative Antibacterial Activity of Thioridazine
Enantiomers

In Vitro Antibacterial Efficacy

The antibacterial properties of thioridazine enantiomers have been extensively characterized against a broad
spectrum of bacterial pathogens. Studies demonstrate that the levorotatory (—)-enantiomer exhibits superior
efficacy compared to both the racemic mixture and the dextrorotatory (+)-form against many bacterial
species, particularly Gram-negative organisms like Salmonella enterica serovar Typhimurium. The
minimum inhibitory concentration (MIC) values vary substantially across bacterial strains, revealing

important patterns about the structure-activity relationship of these chiral compounds [1].

Table 1: Minimum Inhibitory Concentration (MIC) of Thioridazine Enantiomers Against Bacterial

Pathogens

Bacterial Strain Racemic MIC (+)-form MIC (-)-form MIC
(ng/mL) (ng/mL) (ng/mL)

S. aureus NCTC 6571 25 25 25

S. aureus NCTC 8530 50 100 50

S. dysenteriae 7 NCTC 519 50 100 50

S. typhi NCTC 59 200 200 100

L. monocytogenes NCTC 7973 200 200 100

E. coli K12 Row 200 200 100
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) . Racemic MIC (+)-form MIC (-)-form MIC
Bacterial Strain
(ng/mL) (ng/mL) (ng/mL)
S. enterica Typhimurium NCTC 500 500 500
74
K. pneumoniae ATCC 10031 2000 2000 2000
P. aeruginosa ATCC 27853 >2000 >2000 >2000

Analysis of the MIC data reveals several important patterns. First, the levorotatory (—)-enantiomer
demonstrates equal or superior potency compared to the racemic mixture and dextrorotatory form across
most bacterial strains tested. Against S. aureus NCTC 8530 and S. dysenteriae 7 NCTC 519, the (-)-
enantiomer exhibits two-fold greater potency (MIC 50 pg/mL) compared to the (+)-form (MIC 100
pg/mL). Second, the differential activity is most pronounced against specific Gram-positive organisms and
certain Gram-negative strains, while against other bacteria such as S. enterica Typhimurium NCTC 74, all

three forms show equivalent activity (MIC 500 pg/mL) [1].

In Vivo Efficacy and Potential Mechanisms

The superior antibacterial activity of the levorotatory enantiomer extends to in vivo models. In murine
infection studies utilizing Salmonella enterica serovar Typhimurium, the (-)-form demonstrated enhanced
protective efficacy compared to other forms. The proposed mechanisms for the enantioselective

antibacterial activity include:

¢ Inhibition of efflux pumps: Thioridazine interferes with bacterial efflux systems, potentially
reversing multidrug resistance in pathogens like Staphylococcus aureus and Clostridioides difficile [3].

o Disruption of membrane potential: The phenothiazine structure enables interaction with bacterial
membranes, affecting proton motive force and energy metabolism.

¢ Modulation of virulence factors: Thioridazine can reduce bacterial invasion of epithelial cells,
potentially through interference with quorum sensing or expression of invasion proteins [1].

The stereoselectivity of these mechanisms may relate to differential interactions with bacterial protein
targets or variations in accumulation within bacterial cells. The levorotatory enantiomer appears to

achieve higher concentrations in certain tissue types, which may contribute to its enhanced efficacy in in
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vivo models [1]. Recent research has also identified that thioridazine can inhibit CD2068, an ABC
transporter in C. difficile that contributes to antibiotic resistance. This inhibition occurs through binding to
the ATP-binding site and suppressing ATP hydrolysis activity, potentially representing another mechanism

exhibiting stereoselectivity [3].

Anticancer Activity and Signhaling Pathways

Differential Effects on Cancer Signaling Pathways

Thioridazine enantiomers have demonstrated significant potential as anticancer agents, particularly
through their effects on critical signaling pathways involved in tumor proliferation and survival. While most
studies have utilized the racemic mixture, the differential effects of individual enantiomers can be inferred
from their distinct interactions with key molecular targets. The levorotatory (-)-enantiomer exhibits reduced

neurotropism and potentially enhanced antitumor effects due to its unique receptor binding profile [1] [4].

Table 2: Molecular Targets of Thioridazine Enantiomers in Cancer Pathways

Target/Pathway Biological Effect Potential Therapeutic Implication

PI3K/Akt/imTOR Inhibits phosphorylation of Akt, 4E-BP1, Suppresses tumor growth and survival
and p70S6K [5] signaling

Wnt/B-catenin Reduces Fzd-1 and promotes B-catenin  Inhibits stemness and proliferation in
degradation [6] glioma

AMPK activation Upregulates AMPK activity and LC3-II Induces autophagic cell death

conversion [4] [6]

elF2a/ATF4ICHOP  Activates ER stress pathway [7] Promotes immunogenic cell death
YAPITAZ Inhibits YAP activity via RhoA Suppresses endothelial inflammation
repression [8] and atherogenesis
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The PIBK/Akt/mTOR pathway represents a crucial signaling cascade frequently dysregulated in cancer.
Thioridazine effectively suppresses this pathway by inhibiting phosphorylation of Akt, 4E-BP1, and
p70S6K, key components in cell growth and survival signaling. This inhibition leads to reduced
proliferation and enhanced apoptosis in various cancer cell lines, including cervical, endometrial, and
glioblastoma models [5]. Similarly, thioridazine interferes with the Wnt/B-catenin pathway by reducing
Frizzled-1 receptor expression and promoting (3-catenin degradation, thereby attenuating its transcriptional
activity. This mechanism is particularly relevant in cancers like glioblastoma, where Wnt signaling plays a

key role in tumorigenesis and cancer stem cell maintenance [6].

Enantiomer-S Effects on Autophagy and Apoptosis

The induction of autephagic cell death represents a primary mechanism through which thioridazine exerts
anticancer effects. Treatment with thioridazine activates AMPK while simultaneously inhibiting mTOR
signaling, creating a favorable environment for autophagy induction. This is evidenced by increased LC3-1I
to LC3-II conversion and accumulation of autophagic vacuoles in treated cells [4] [6]. The levorotatory
enantiomer may exhibit enhanced efficacy in inducing autophagy due to its superior cellular accumulation

and potentially stronger effects on key regulatory pathways.

In addition to autophagy, thioridazine activates the unfolded protein response through the
elF2a/ATF4/CHOP axis, leading to endoplasmic reticulum stress and promotion of immunogenic cell
death (ICD). During ICD, cancer cells release damage-associated molecular patterns (DAMPs) such as
calreticulin, ATP, and HMGBI1, which stimulate antitumor immune responses [7]. This mechanism is
particularly valuable for overcoming resistance in colorectal cancer models, especially when combined with
conventional chemotherapeutic agents like oxaliplatin. The stereochemistry of thioridazine likely influences
the efficiency of ICD induction, though enantiomer-specific data in this context requires further

investigation.
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Figure 1: Signaling Pathways in Thioridazine's Anticancer Mechanism

Neuropharmacological Profiles and CNS Effects

Differential Receptor Binding and Central Nervous System
Effects

The neuropharmacological profiles of thioridazine enantiomers demonstrate significant differences that
underlie their varied efficacy and safety profiles. The dextrorotatory (+)-enantiomer exhibits substantially

higher affinity for dopamine D2 receptors,

which correlates with its more potent antipsychotic effects but also with a higher incidence of
extrapyramidal side effects. In contrast, the levorotatory (-)-enantiomer shows reduced blocking activity

on centrally located dopamine D2 receptors, potentially explaining its lower neurotropic activity [1] [2].

Beyond dopamine receptors, thioridazine enantiomers display differential binding to other neuroreceptors:
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e Muscarinic cholinergic receptors: The levorotatory form shows particularly high affinity for M1 and
M5 subtypes (Ki =12.8 nM and 12.67 nM, respectively), contributing to its anticholinergic effects
[2].

e Serotonergic receptors: Both enantiomers bind to 5-HT2A receptors (Ki = 27.67 nM for racemic),
though potential enantiomeric differences may influence side effect profiles.

e Adrenergic receptors: High affinity for alA and alB receptors (Ki = 3.15 nM and 2.4 nM,
respectively) contributes to orthostatic hypotension, a known side effect [2].

e Histamine H1 receptors: Binding (Ki = 16.5 nM) explains the sedative properties associated with
thioridazine therapy [2].

Tissue Distribution and Cellular Accumulation

A critical factor influencing the biological activity of thioridazine enantiomers is their differential tissue
distribution. The levorotatory (—)-enantiomer demonstrates enhanced accumulation in human tissue cells
compared to the dextrorotatory form [1]. This property is particularly relevant for applications requiring high
intracellular concentrations, such as treatment of intracellular pathogens like Mycobacterium tuberculosis,

which resides within macrophages.

The superior tissue penetration of the (—)-enantiomer may contribute to its enhanced efficacy in both
antimicrobial and anticancer applications. In macrophages, thioridazine achieves concentrations up to 100-
fold higher than extracellular levels, enabling effective action against intracellular pathogens [1]. Similarly,
in cancer models, this accumulation property may facilitate reaching therapeutic concentrations within tumor
cells. The molecular mechanisms underlying this enantioselective accumulation may involve differences in

passive diffusion, active transport processes, or binding to intracellular components.

Experimental Protocols for Studying Enantiomer
Biological Activity

Enantiomer Separation and Characterization

The study of thioridazine enantiomers requires specialized methodologies for separation, characterization,
and biological evaluation. The following protocol outlines the key steps for preparing and characterizing

thioridazine enantiomers:
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e Enantiomer separation: Separate thioridazine enantiomers from the racemic mixture according to
the procedure of Bourquin et al. [1] using preparative chiral chromatography. Common stationary
phases include polysaccharide-based chiral columns (e.g., Chiralpak AD-H, AS-H, or OD-H) under
normal phase conditions with n-hexane/alcohol/diethylamine mobile phases.

e Characterization of enantiomeric purity: Determine enantiomeric purity using analytical chiral
HPLC with the following typical parameters: C8 column (250x4.6 mm, 5 um particle size), mobile
phase of methanol:water containing 0.1% v/v phosphoric acid, flow rate of 1.0 mL/min, UV detection
at 264 nm, and run time of 8 minutes [1].

e Spectrophotometric analysis: Prepare stock solutions (1 mg/mL) in methanol and dilute to 10
pg/mL for UV scanning from 200—600 nm using a double-beam UV spectrophotometer. Determine
maximum absorbance (Amax) using appropriate software [1].

Assessment of Antimicrobial Activity

¢ Minimum Inhibitory Concentration (MIC) determination: Perform MIC assays according to Clinical
and Laboratory Standards Institute (CLSI) guidelines [1]. Prepare bacterial inocula by matching
turbidity to 0.5 McFarland standard (approximately 2.4x10"5 CFU/mL). Spot 10”5 CFU on plates
containing serial dilutions of thioridazine enantiomers (0, 50, 100, 200, 500, 1000, and 2000 pg/mL).
Incubate at 37°C and read results after 24 and 72 hours.

¢ Time-kill kinetics: Inoculate culture media with approximately 6x10"6 CFU/mL of target bacteria in
the presence of thioridazine enantiomers at MIC values. Measure viable cells kinetically by OD600
every 10 minutes for 6 hours under appropriate atmospheric conditions [3]. Calculate relative growth
by dividing OD600 at each time point (Tn) by OD600 at initial time point (TO).

e Checkerboard synergy assays: Prepare serial dilutions of thioridazine enantiomers and
conventional antibiotics in culture media. Combine the dilutions in checkerboard format and inoculate
with target bacteria (approximately 1x1075 CFU/well). Incubate for 48 hours and measure turbidity at
OD600. Calculate the fractional inhibitory concentration index (FICI) to determine synergistic,
additive, or antagonistic effects [3].

Evaluation of Anticancer Activity

¢ Cell viability assays: Determine anticancer activity using MTT or sulforhodamine B (SRB) assays.
Plate cancer cells at appropriate densities (e.g., 3.4x10"3 cells/well for MTT, 4x10"3 cells/well for
SRB) and treat with serial dilutions of thioridazine enantiomers for 24-72 hours. Measure viability
using microculture plate readers at 540 nm (MTT) or 510 nm (SRB) [5] [4] [7]. Calculate IC50 values
using non-linear regression analysis of dose-response curves.

¢ Clonogenic assays: Plate cancer cells at low density (e.g., 400 cells/well in 6-well plates) and treat
with thioridazine enantiomers for 10-14 days, changing drug-containing media every three days. Fix
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cells with methanol/acetic acid, stain with crystal violet, and count colonies using image analysis
software [4] [6].

e Apoptosis and autophagy assessment: Evaluate apoptotic cells using Annexin V/propidium iodide
staining followed by flow cytometry. Assess autophagy by monitoring LC3-1 to LC3-II conversion via
western blotting and visualization of autophagic vacuoles using fluorescent microscopy [5] [4].

e Immunogenic cell death markers: Measure translocation of calreticulin to cell surface by flow
cytometry, extracellular ATP release using luciferase-based assays, and HMGBL1 release via ELISA

[7].
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Figure 2: Experimental Workflow for Thioridazine Enantiomer Biological Activity Assessment

Therapeutic Implications and Development
Considerations

The differential biological activities of thioridazine enantiomers present both opportunities and challenges
for therapeutic development. The levorotatory (—)-enantiomer demonstrates particular promise for
repurposing in antimicrobial and oncology applications due to its superior efficacy and potentially
improved safety profile compared to the racemic mixture. However, several factors must be considered in

the development pathway:

e Toxicity profile: While the (-)-enantiomer shows reduced neurotropic effects, comprehensive safety
evaluation is necessary, particularly regarding cardiotoxicity risks. Thioridazine is known to prolong
the QTc interval in a dose-dependent manner through inhibition of the hERG potassium channel (Ki =
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191 nM for racemic) [2]. Enantiomer-specific effects on cardiac electrophysiology require thorough
investigation.

¢ Pharmacokinetic optimization: The differential metabolism of thioridazine enantiomers by CYP2D6
necessitates careful consideration of metabolic stability and potential drug interactions.
Development of the (—)-enantiomer may require formulation approaches to enhance bioavailability or
controlled release systems for maintaining therapeutic concentrations.

¢ Intellectual property strategy: Development of single-enantiomer therapeutics presents
opportunities for patent protection even as the racemic mixture faces generic competition. This
strategy can provide commercial viability for repurposing approaches.

Recent advances in thioridazine derivative design have yielded compounds with improved therapeutic
indices. For instance, the novel derivative 1-methyl-2-(2-(2-(methylthio)-10H-phenothiazin-10-
yl)ethyl)-1-pentylpiperidin-1-ium bromide (designated T5) demonstrates reduced blood-brain barrier
permeability while maintaining antimicrobial activity. This compound showed a 32-fold improvement in
MIC against Staphylococcus aureus compared to thioridazine HCl (1 pg/mL versus 32 pg/mL) [9]. Such
approaches may overcome limitations associated with the parent compound while leveraging its valuable

biological activities.

Conclusion and Future Perspectives

The comprehensive analysis of thioridazine enantiomers reveals significant differences in their biological
activities across multiple therapeutic domains. The levorotatory (-)-enantiomer consistently demonstrates
advantages over both the racemic mixture and dextrorotatory form in terms of antibacterial efficacy,
cellular accumulation, and potentially reduced neurological side effects. These properties position it as a
promising candidate for drug repurposing in antimicrobial and oncology applications, particularly for

intracellular pathogens and cancer stem cell populations.
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